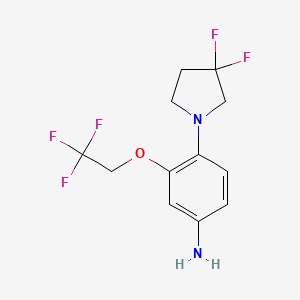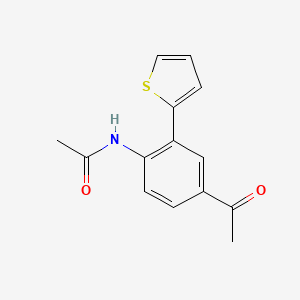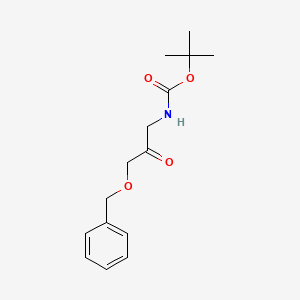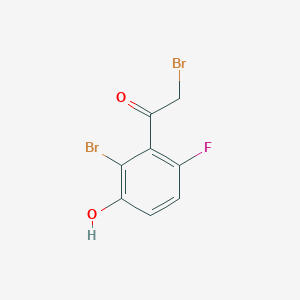
N-(Azido-PEG10)-N-PEG10-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Azido-PEG10)-N-PEG10-t-butyl ester: is a compound that features a polyethylene glycol (PEG) backbone with azide and t-butyl ester functional groups. This compound is often used in the field of click chemistry, which is a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azido-PEG10)-N-PEG10-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material. This can be achieved by reacting a PEG derivative with a suitable reagent to introduce the azide group.
Esterification: The final step involves the esterification of the PEG derivative with t-butyl ester. This can be achieved using t-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large-scale PEGylation using industrial reactors.
Azidation: Introduction of the azide group using industrial-grade sodium azide and solvents.
Esterification: Esterification using t-butyl chloroformate and industrial-grade bases.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group can also participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.
Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.
Major Products:
Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.
Substituted Azides: The major products of substitution reactions are substituted azides.
Wissenschaftliche Forschungsanwendungen
Chemistry: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, due to its biocompatibility and ability to form stable linkages .
Medicine: : In medical research, it is used in the development of drug delivery systems and diagnostic tools. The PEG backbone enhances solubility and biocompatibility, making it suitable for use in vivo .
Industry: : In the industrial sector, this compound is used in the synthesis of polymers and materials with specific functional properties .
Wirkmechanismus
Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .
Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Azido-PEG4)-N-PEG4-t-butyl ester: This compound has a shorter PEG backbone but similar functional groups.
N-(Azido-PEG6)-N-PEG6-t-butyl ester: This compound has a PEG backbone of intermediate length.
N-(Azido-PEG12)-N-PEG12-t-butyl ester: This compound has a longer PEG backbone.
Uniqueness: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is unique due to its specific PEG length, which provides a balance between solubility and flexibility. The t-butyl ester group also offers specific reactivity that can be advantageous in certain synthetic applications .
Eigenschaften
Molekularformel |
C49H98N4O22 |
|---|---|
Molekulargewicht |
1095.3 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3 |
InChI-Schlüssel |
PGNBLTSHWDBSEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)



![4'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13719417.png)



